cis-Ethyl 2-hydroxycyclohexanecarboxylate
Description
Significance of Hydroxycyclohexanecarboxylates in Synthetic Organic Chemistry
Hydroxycyclohexanecarboxylates, as a class of compounds, are versatile building blocks in synthetic organic chemistry. Their bifunctional nature, possessing both a hydroxyl and a carboxylate group, allows for a wide range of chemical transformations. The hydroxyl group can be oxidized to a ketone, serve as a nucleophile, or be converted into a leaving group for substitution or elimination reactions. The ester functionality can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or participate in various condensation reactions.
These compounds are key intermediates in the synthesis of more complex molecules, including natural products and pharmaceuticals. For instance, cyclic β-hydroxy esters are valuable precursors for the synthesis of enaminone anticonvulsants. nih.gov The specific stereochemistry of the hydroxyl and carboxylate groups is often crucial for the biological activity of the final product, making stereoselective synthesis a primary focus of research in this area.
Stereochemical Complexity and Isomerism in Cyclohexane (B81311) Systems
The stereochemistry of cyclohexane and its derivatives is a cornerstone of organic chemistry. youtube.com Unlike planar representations often used for simplicity, the cyclohexane ring exists predominantly in a non-planar chair conformation to minimize angle and torsional strain. youtube.com In this conformation, the substituents on the ring can occupy two distinct types of positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). libretexts.org
Through a process called ring flipping, one chair conformation can interconvert into another, causing axial substituents to become equatorial and vice versa. libretexts.org For a monosubstituted cyclohexane, the conformation with the substituent in the more spacious equatorial position is generally more stable due to reduced steric hindrance, specifically 1,3-diaxial interactions. libretexts.org
When two substituents are present, as in ethyl 2-hydroxycyclohexanecarboxylate, the complexity increases. The relative orientation of the two groups gives rise to geometric isomers: cis and trans. libretexts.org
In the cis isomer , both substituents are on the same side of the ring. This can mean one substituent is axial and the other is equatorial (a,e) or vice versa (e,a) in a given chair conformation.
In the trans isomer , the substituents are on opposite sides of the ring, which can correspond to both being axial (a,a) or both being equatorial (e,e). libretexts.org
The presence of two different substituents on two different carbons creates two chiral centers. This leads to the possibility of enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). For 1,2-disubstituted cyclohexanes where the two substituents are different, both the cis and trans isomers are chiral and can exist as a pair of enantiomers.
Stereoisomers of Ethyl 2-hydroxycyclohexanecarboxylate
| Isomer | Relationship |
|---|---|
| (1R,2S)-ethyl 2-hydroxycyclohexanecarboxylate (cis) | Enantiomer of (1S,2R)-ethyl 2-hydroxycyclohexanecarboxylate |
| (1R,2R)-ethyl 2-hydroxycyclohexanecarboxylate (trans) | Enantiomer of (1S,2S)-ethyl 2-hydroxycyclohexanecarboxylate |
Historical Context and Evolution of Research on This Compound Class
The understanding of the stereochemistry of cyclohexane derivatives has evolved significantly over more than a century. In 1890, Hermann Sachse first proposed that the cyclohexane ring is not planar, suggesting the existence of chair and boat conformations. ic.ac.uk His ideas, however, were not widely accepted at the time. It was not until 1918 that Ernst Mohr provided experimental evidence for Sachse's theory through his work on the structure of diamond. ic.ac.uk
A pivotal moment in the application of this knowledge came with the work of Derek Barton in the 1950s. He applied conformational analysis to understand the reactivity of steroids and other complex molecules, for which he shared the Nobel Prize in Chemistry in 1969. ic.ac.uk This solidified the importance of understanding the three-dimensional structure of cyclohexane rings in determining chemical properties.
The synthesis of cyclic β-hydroxy esters like cis-ethyl 2-hydroxycyclohexanecarboxylate is often achieved through a two-step process: the formation of a cyclic β-keto ester followed by the stereoselective reduction of the ketone. The Dieckmann condensation, an intramolecular version of the Claisen condensation, has been a classical method for forming the six-membered ring of ethyl 2-oxocyclohexanecarboxylate, the precursor to the title compound.
The evolution of research has increasingly focused on controlling the stereochemical outcome of the reduction step. Early methods often resulted in a mixture of cis and trans isomers. Modern synthetic chemistry has seen the development of various diastereoselective reduction methods. These include the use of bulky reducing agents that preferentially attack the ketone from the less hindered face, and the use of enzymatic reductions, for example with Saccharomyces cerevisiae, which can provide high stereoselectivity. studysmarter.co.uk The ongoing development of such methods is crucial for the efficient and specific synthesis of desired stereoisomers like this compound for their potential applications in various fields of chemical synthesis.
Structure
2D Structure
Properties
IUPAC Name |
ethyl (1R,2S)-2-hydroxycyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-2-12-9(11)7-5-3-4-6-8(7)10/h7-8,10H,2-6H2,1H3/t7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGRTPJVNNCUKN-SFYZADRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCC[C@@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Cis Ethyl 2 Hydroxycyclohexanecarboxylate
Chemoenzymatic Synthetic Approaches
Chemoenzymatic strategies offer a green and efficient alternative to traditional chemical synthesis for producing optically active compounds like cis-ethyl 2-hydroxycyclohexanecarboxylate. princeton.edu These methods leverage the high stereoselectivity of enzymes, particularly ketoreductases (KREDs), to control the formation of the desired cis-diastereomer and specific enantiomer. nih.gov
Enantioselective Bioreduction of Ethyl 2-oxocyclohexanecarboxylate
The core of the chemoenzymatic approach is the asymmetric bioreduction of the carbonyl group in ethyl 2-oxocyclohexanecarboxylate. nih.gov This transformation can be accomplished using either whole-cell biocatalysts or isolated, purified enzymes. The choice of biocatalyst is critical as it dictates the diastereoselectivity (cis vs. trans) and the enantioselectivity of the resulting hydroxy ester.
Whole-cell biocatalysis is a cost-effective method that utilizes intact microbial cells, which contain the necessary enzymes and cofactor regeneration systems.
| Substrate Analogue | Biocatalyst | Product Stereoisomers | Yield | Enantiomeric Excess (ee) |
| Z-ethyl 4-[(2-oxocyclohexyl)methyl]phenoxy-3-methyl-2-butenoate | S. cerevisiae | (1S,2S)- and (1R,2S)-alcohols | 48% and 45% | 98% and >99% |
| E-ethyl 4-[(2-oxocyclohexyl)methyl]phenoxy-3-methyl-2-butenoate | S. cerevisiae | (1S,2S)- and (1R,2S)-alcohols | 47% and 44% | 98.5% and >99% |
| Data based on the reduction of a structurally similar 2-substituted cyclohexanone. researchgate.net |
Williopsis californica and Klebsiella pneumoniae : While various yeast and bacterial species are known to possess ketoreductase activity, detailed performance data for Williopsis californica and Klebsiella pneumoniae specifically for the diastereoselective reduction of ethyl 2-oxocyclohexanecarboxylate to the cis-isomer is not extensively documented in readily available literature. nih.gov Klebsiella pneumoniae is a bacterium that can cause infections and often exhibits antibiotic resistance. uni-giessen.de However, many non-pathogenic microbial strains are screened for industrial biocatalysis to identify novel and efficient ketoreductases.
Using isolated or purified carbonyl reductases (KREDs), also known as alcohol dehydrogenases (ADHs), offers greater control over the reaction compared to whole-cell systems. This approach avoids side reactions from other enzymes present in the cell but requires the external addition and regeneration of expensive cofactors like NADPH or NADH. researchgate.net
Commercial screening kits, such as the Daicel Chiralscreen® OH, provide a library of different KREDs, allowing for the rapid identification of an enzyme with the desired activity and stereoselectivity for a specific substrate. These kits often include a built-in cofactor regeneration system, typically using a substrate-coupled approach with a cheap sacrificial alcohol like isopropanol (B130326) or a glucose/glucose dehydrogenase (GDH) system. nih.govrsc.org The reduction of various β-ketoesters to their corresponding β-hydroxyesters has been successfully demonstrated using purified KREDs, often achieving high conversions and excellent enantioselectivities. nih.gov
| Substrate | Enzyme Type | Cofactor Regeneration | Conversion | Enantiomeric Excess (ee) |
| Ethyl 4-chloroacetoacetate | Purified KRED | Isopropanol | >99% | >99% (S) |
| Ethyl benzoylacetate | Purified KRED | Isopropanol | >99% | >99% (S) |
| 2-Methoxycyclohexanone | Purified KRED | Isopropanol | >99% | 97% (1S,2S) |
| Illustrative data based on the performance of typical ketoreductases on analogous substrates. |
Control over both diastereoselectivity (cis vs. trans) and enantioselectivity is paramount for the synthesis of a single stereoisomer of ethyl 2-hydroxycyclohexanecarboxylate. The stereochemical outcome is determined by the specific enzyme used, as different reductases exhibit different facial selectivity based on the substrate's fit into the active site, governed by Prelog's rule or anti-Prelog selectivity.
For cyclic ketones like ethyl 2-oxocyclohexanecarboxylate, the enzyme must control the orientation of the hydride attack on the carbonyl carbon to produce the cis configuration, where the hydroxyl and ester groups are on the same side of the ring. Furthermore, the enzyme selects for one of the two enantiotopic faces of the carbonyl group, leading to either the (1R,2S)-cis or (1S,2R)-cis enantiomer. The diastereomeric ratio (cis/trans) and the enantiomeric excess (ee) are highly dependent on the biocatalyst and reaction conditions, including temperature, pH, and the presence of co-solvents. nih.gov
Dynamic Kinetic Resolution Strategies in Enzymatic Synthesis
Dynamic kinetic resolution (DKR) is a powerful technique that can theoretically convert 100% of a racemic starting material into a single, enantiomerically pure product. wikipedia.org This is a significant advantage over standard kinetic resolution, which has a maximum theoretical yield of 50%. A DKR process combines a rapid, in-situ racemization of the starting material with a highly enantioselective, irreversible reaction. princeton.eduyoutube.com
In the context of producing this compound, a DKR could be designed starting from the racemic keto-ester, ethyl 2-oxocyclohexanecarboxylate. The process would involve two key catalytic cycles:
Racemization: A catalyst (e.g., a base or a transition metal complex) facilitates the rapid interconversion of the (R)- and (S)-enantiomers of the starting keto-ester via its enol or enolate form. youtube.com
Asymmetric Reduction: A highly enantioselective ketoreductase continuously resolves this racemizing mixture by selectively reducing only one of the enantiomers (e.g., the R-enantiomer) to the desired chiral alcohol.
As the selective reduction consumes one enantiomer, the racemization equilibrium shifts to constantly replenish it, allowing for the complete conversion of the racemate into a single stereoisomeric product. princeton.edu The success of a DKR depends on the compatibility of the racemization catalyst and the biocatalyst, and the relative rates of racemization and reduction.
Substrate Scope and Enzyme Specificity in Biocatalytic Transformations
The substrate scope of ketoreductases is broad, though enzyme specificity can vary greatly. KREDs are known to reduce a wide range of aliphatic and aromatic ketones, as well as β-ketoesters. nih.gov However, the substitution pattern on the substrate significantly influences both the activity and selectivity of the enzyme.
For cyclic β-ketoesters like ethyl 2-oxocyclohexanecarboxylate, the size and position of the ester group relative to the ketone are critical factors determining how the substrate binds in the enzyme's active site. Research has shown that even small changes to the substrate structure can lead to dramatic shifts in conversion rates and stereoselectivity. nih.gov Enzyme engineering and screening of diverse enzyme libraries are common strategies to identify or create KREDs that are highly specific and efficient for non-natural substrates, thereby expanding the applicability of biocatalysis in fine chemical synthesis. rsc.org
Asymmetric Chemical Synthesis Strategies
The controlled introduction of chirality is paramount in the synthesis of enantiomerically pure compounds. For this compound, several asymmetric strategies can be envisioned to control the relative and absolute stereochemistry of the hydroxyl and ester groups.
Chiral Auxiliary-Mediated Methodologies
Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a substrate to direct a stereoselective transformation. nih.govresearchgate.net The auxiliary is subsequently removed, having imparted its chiral information to the molecule. For the synthesis of this compound, a chiral auxiliary can be attached to a precursor, such as an achiral β-ketoester, to direct the stereoselective reduction of the ketone or the alkylation of the enolate. researchgate.netnih.gov
One of the most well-known classes of chiral auxiliaries is the Evans oxazolidinones. nih.gov A potential synthetic route could involve the acylation of an Evans auxiliary with a cyclohexanone-2-carboxylic acid derivative. The resulting N-acyloxazolidinone can then undergo a diastereoselective reduction of the ketone. The steric hindrance imposed by the auxiliary would direct the hydride attack to one face of the carbonyl group, leading to the desired cis-2-hydroxy-1-carboxylate stereochemistry. Subsequent cleavage of the auxiliary would furnish the enantiomerically enriched target molecule.
The choice of the chiral auxiliary and the reaction conditions are critical for achieving high diastereoselectivity. researchgate.net Factors such as the steric bulk of the auxiliary, the choice of metal for chelation in reductions or alkylations, and the solvent can all influence the stereochemical outcome. researchgate.net
Asymmetric Catalysis for Stereocontrolled Formation (e.g., Asymmetric Transfer Hydrogenation, Palladium Catalysis)
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate a large quantity of a chiral product.
Asymmetric Transfer Hydrogenation (ATH): The asymmetric transfer hydrogenation of the precursor, ethyl 2-oxocyclohexanecarboxylate, is a promising strategy for the synthesis of this compound. This reaction typically employs a transition metal catalyst, such as ruthenium or rhodium, complexed with a chiral ligand. The hydrogen source is often isopropanol or formic acid. The chiral ligand creates a chiral environment around the metal center, which differentiates between the two prochiral faces of the ketone, leading to the preferential formation of one enantiomer of the corresponding alcohol. The stereochemical outcome, cis or trans, would depend on the catalyst system and the substrate's ability to coordinate to the metal center.
Palladium Catalysis: Palladium catalysis can also be employed for the stereocontrolled formation of the target compound. For instance, a palladium-catalyzed dynamic kinetic resolution of a racemic mixture of ethyl 2-hydroxycyclohexanecarboxylate could be envisioned. In this process, a palladium catalyst and a chiral ligand would selectively catalyze the reaction of one enantiomer, leaving the other enantiomer unreacted and thus enriched. Another approach could involve the asymmetric hydrogenation of an unsaturated precursor, such as ethyl 2-hydroxycyclohex-1-enecarboxylate, using a chiral palladium catalyst to control the stereochemistry of the newly formed stereocenters.
Multi-Component Reactions for Cyclohexane (B81311) Frameworks
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer an efficient route to complex molecular architectures. nih.govfrontiersin.orgorganic-chemistry.orgyoutube.com The development of MCRs for the synthesis of substituted cyclohexanes could provide a rapid entry to precursors of this compound.
For example, a Diels-Alder reaction, a classic [4+2] cycloaddition, can be considered a two-component reaction that forms a cyclohexene (B86901) ring. An asymmetric Diels-Alder reaction between a diene and a dienophile bearing a chiral auxiliary or catalyzed by a chiral Lewis acid could establish the desired stereochemistry in the cyclohexene product. Subsequent functional group transformations, such as dihydroxylation or epoxidation followed by ring-opening, could then be used to install the cis-hydroxy and ester functionalities.
Novel MCRs have been developed for the synthesis of enantiomerically pure cyclohexenols. nih.gov Such reactions could be adapted to incorporate an ester functionality, providing a direct route to a precursor of the target molecule. The efficiency and convergence of MCRs make them an attractive strategy for building molecular complexity in a single step.
Stereoselective Chemical Transformations
Once the cyclohexane ring is formed, subsequent stereoselective transformations are often necessary to achieve the desired final stereochemistry.
Stereoselectivity of α-Alkylation of β-Hydroxyesters
The α-alkylation of β-hydroxyesters is a powerful method for the formation of C-C bonds with concomitant control of stereochemistry. In the context of this compound, alkylation at the α-position (the carbon bearing the ester group) can be directed by the existing hydroxyl group.
The stereoselectivity of such alkylations often proceeds through the formation of a dianion. documentsdelivered.com Treatment of the β-hydroxyester with a strong base, such as lithium diisopropylamide (LDA), first deprotonates the hydroxyl group and then the α-carbon, forming a chelated lithium enolate. The stereochemistry of the subsequent alkylation is then controlled by the conformation of this rigid, chelated intermediate. The incoming electrophile will typically attack from the less hindered face of the enolate, leading to a high degree of diastereoselectivity.
A study on the alkylation of the dianion of ethyl 2-hydroxy-6-methylcyclohexanecarboxylates demonstrated excellent stereocontrol, leading to the formation of products with three contiguous stereogenic centers. documentsdelivered.com This highlights the potential of this methodology for the synthesis of complex cyclohexane derivatives.
| Reactant | Base | Electrophile | Major Product Diastereoselectivity |
| (+)-ethyl 2-hydroxy-6-methylcyclohexanecarboxylate | 2.2 eq. LDA | 5-iodo-2-methylbut-2-ene | >95% de |
| (+)-ethyl (1R,2S,6R)-2-hydroxy-6-methylcyclohexanecarboxylate | 2.2 eq. LDA | Allyl bromide | >95% de |
Table 1: Examples of Stereoselective α-Alkylation of β-Hydroxyesters. documentsdelivered.com
Nucleophilic Displacement Reactions for Stereoinversion
Nucleophilic displacement reactions can be utilized to invert the stereochemistry at a specific stereocenter. If a synthetic route yields the trans-isomer of ethyl 2-hydroxycyclohexanecarboxylate, a stereoinversion at the hydroxyl-bearing carbon would be necessary to obtain the desired cis-isomer.
This can be achieved through a two-step sequence involving an SN2 reaction. First, the hydroxyl group is converted into a good leaving group, such as a tosylate, mesylate, or triflate. Then, a nucleophile is used to displace the leaving group via an SN2 mechanism, which proceeds with inversion of configuration at the electrophilic carbon. A suitable nucleophile, such as acetate, can be used, followed by hydrolysis to regenerate the hydroxyl group with the inverted stereochemistry.
The success of this stereoinversion is dependent on the accessibility of the carbon atom to backside attack by the nucleophile. In a cyclohexane system, the conformation of the ring and the steric hindrance around the reaction center play a crucial role. For the reaction to proceed efficiently, the leaving group should ideally be in an axial position to allow for a clear trajectory for the incoming nucleophile.
| Starting Material | Reagents | Intermediate | Final Product |
| trans-Ethyl 2-hydroxycyclohexanecarboxylate | 1. TsCl, Pyridine (B92270); 2. KOAc, DMF | cis-Ethyl 2-acetoxycyclohexanecarboxylate | This compound (after hydrolysis) |
Table 2: Hypothetical Stereoinversion via Nucleophilic Displacement.
Green Chemistry Considerations in Synthesis
The growing emphasis on sustainable chemical manufacturing has spurred research into greener synthetic routes for producing This compound . These approaches prioritize the use of environmentally benign reagents and solvents, enhance energy efficiency, and minimize waste generation, aligning with the core principles of green chemistry. Key areas of focus include the application of biocatalysis, the exploration of renewable starting materials, and the development of more atom-economical synthetic pathways.
One of the most promising green strategies for the synthesis of This compound is the stereoselective reduction of its precursor, Ethyl 2-oxocyclohexanecarboxylate , using biocatalysts. Whole-cell biotransformations and isolated enzymes offer several advantages over traditional chemical reductants, such as high selectivity under mild reaction conditions and the use of water as a solvent. For instance, various strains of yeast, including Williopsis californica and Saccharomyces cerevisiae, have been successfully employed for the asymmetric reduction of Ethyl 2-oxocyclohexanecarboxylate . These reactions often proceed with high enantiomeric excess, providing a direct route to specific stereoisomers of the target molecule.
The use of isolated enzymes, particularly ketoreductases, represents a more refined biocatalytic approach. These enzymes can be overexpressed in host organisms like Escherichia coli, allowing for higher catalytic efficiency and easier purification. Research has demonstrated that both wild-type and recombinant ketoreductases can effectively catalyze the reduction of Ethyl 2-oxocyclohexanecarboxylate to the corresponding hydroxy ester. To address the low water solubility of the substrate, co-solvents like glycerol (B35011) can be employed, which also aids in the recycling of essential cofactors for the enzymatic reaction.
Beyond biocatalysis, other green chemistry principles are being explored. The development of heterogeneous catalysts for the hydrogenation of Ethyl 2-oxocyclohexanecarboxylate is an area of interest, as these catalysts can be more easily recovered and reused than homogeneous catalysts, thereby reducing waste. Additionally, electrochemical methods, which use electricity to drive chemical reactions, present a potentially cleaner alternative to conventional reagents.
A holistic green chemistry assessment also considers the lifecycle of the starting materials. The conventional synthesis of Ethyl 2-oxocyclohexanecarboxylate typically involves the reaction of Cyclohexanone with Diethyl carbonate . While effective, these precursors are often derived from petrochemical feedstocks. Looking ahead, a significant advancement in green chemistry would be the production of these precursors from renewable resources. Lignin, a complex polymer found in plant biomass, is being investigated as a potential source for producing Cyclohexanone and other cyclic compounds, which could eventually provide a sustainable pathway to This compound .
The following table summarizes and compares various synthetic methodologies for This compound , with a focus on green chemistry aspects.
| Catalyst/Reagent | Precursor | Solvent | Key Reaction Conditions | Yield | Stereoselectivity | Green Chemistry Aspects |
| Williopsis californica JCM 3600 | Ethyl 2-oxocyclohexanecarboxylate | Water | Whole-cell biotransformation | Moderate | Produces the (1S,2S)-stereoisomer as the major product. | Biocatalysis, use of water as a solvent, mild conditions. |
| Saccharomyces cerevisiae | Ethyl 2-oxocyclohexanecarboxylate | Water | Whole-cell biotransformation | Not specified | High enantiomeric excesses reported for ketoester reductions. doi.org | Biocatalysis, renewable catalyst, aqueous medium. doi.org |
| Ketoreductases (recombinant) | Ethyl 2-oxocyclohexanecarboxylate | Water/Glycerol | Enzymatic reduction | High | Can be tuned to produce specific stereoisomers with high enantiomeric excess. | High selectivity, use of aqueous systems, potential for catalyst recycling. |
| Sodium hydride/Diethyl carbonate | Cyclohexanone | Tetrahydrofuran (B95107) (THF) | Reflux | ~80% (for the precursor) | Not applicable (produces the ketoester) | This is a traditional, less green route for the precursor, often involving harsh reagents and organic solvents. chemicalbook.comguidechem.com |
Mechanistic Investigations of Cis Ethyl 2 Hydroxycyclohexanecarboxylate Transformations
Elucidation of Biocatalytic Reaction Mechanisms
The synthesis of specific stereoisomers of ethyl 2-hydroxycyclohexanecarboxylate is often achieved using biocatalysts, which offer high selectivity under mild conditions. nih.gov The enzymatic reduction of the precursor, ethyl 2-oxocyclohexanecarboxylate, is a key method for producing the chiral cis-hydroxy ester.
Stereochemical Course and Transition State Analysis in Enzymatic Reductions
The stereochemical outcome of the enzymatic reduction of ethyl 2-oxocyclohexanecarboxylate is determined by the specific enzyme used, typically a reductase or dehydrogenase. These enzymes create a chiral active site environment that dictates the trajectory of the hydride transfer from a cofactor, such as NADH or NADPH, to the carbonyl carbon of the substrate.
The production of the cis isomer, specifically (1R,2S)-ethyl 2-hydroxycyclohexanecarboxylate, results from the delivery of a hydride to a specific face of the ketone. The enzyme binds the substrate in a defined orientation. For example, according to Prelog's rule, which is often applicable to these reductions, the enzyme's active site guides the hydride from the cofactor to the Re or Si face of the carbonyl, controlling the stereochemistry of the resulting secondary alcohol. The formation of the cis product is a result of the enzyme's ability to control the diastereoselectivity of the reaction, favoring the approach of the hydride from the side that leads to the hydroxyl group being on the same side of the ring as the ester group in the most stable chair conformation of the transition state.
Transition state analysis in these enzymatic reactions involves studying the geometry and energy of the highest-energy state along the reaction coordinate. For the reduction of a cyclic ketone, this involves the transfer of the hydride ion to the carbonyl carbon. The enzyme stabilizes this transition state, lowering the activation energy. The high stereoselectivity arises because the transition state leading to the cis product is significantly lower in energy within the enzyme's active site than the transition state leading to the trans product.
Kinetic and Thermodynamic Parameters of Enzyme-Catalyzed Reactions
The efficiency and selectivity of the enzyme-catalyzed synthesis of cis-ethyl 2-hydroxycyclohexanecarboxylate are quantified by several kinetic and thermodynamic parameters. Enzymes like Candida antarctica lipase (B570770) B (CALB), while primarily known for hydrolysis and esterification, are part of a broader class of enzymes whose kinetic behavior in resolution or synthesis reactions is well-studied. researchgate.net
Key parameters include:
Michaelis Constant (Km): This represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an indicator of the affinity of the enzyme for its substrate, ethyl 2-oxocyclohexanecarboxylate. A lower Km value generally implies a higher affinity.
Maximum Velocity (Vmax): This is the maximum rate of the reaction when the enzyme is saturated with the substrate. It is proportional to the enzyme concentration and its catalytic efficiency.
Catalytic Constant (kcat): Also known as the turnover number, this represents the number of substrate molecules converted to product per enzyme molecule per unit of time.
Catalytic Efficiency (kcat/Km): This ratio is a measure of how efficiently an enzyme converts a substrate to a product at low substrate concentrations.
Enantiomeric Ratio (E): In kinetic resolutions where a racemic mixture is used, the E-value is a measure of the enzyme's stereoselectivity. A high E-value (typically >200) indicates excellent selectivity, allowing for the production of one enantiomer in high enantiomeric excess. researchgate.net
The table below summarizes these important parameters.
| Parameter | Symbol | Significance |
| Michaelis Constant | Km | Measures enzyme-substrate affinity. |
| Maximum Velocity | Vmax | Indicates the maximum reaction rate. |
| Catalytic Constant | kcat | Represents the enzyme's turnover number. |
| Catalytic Efficiency | kcat/Km | Measures overall enzyme efficiency. |
| Enantiomeric Ratio | E | Quantifies the stereoselectivity of the enzyme. |
Thermodynamically, the reaction is typically driven by the favorable free energy change associated with the reduction of the ketone and the regeneration of the oxidized cofactor.
Protein Engineering Approaches for Modulating Stereoselectivity
While a native enzyme might produce a mixture of cis and trans isomers or show low enantioselectivity, protein engineering can be used to enhance the production of the desired this compound. nih.gov This involves modifying the enzyme's amino acid sequence to alter its structure and catalytic properties.
Two primary approaches are:
Rational Design: This method uses knowledge of the enzyme's three-dimensional structure and its active site. nih.gov Computational modeling can predict which amino acid residues are critical for substrate binding and stereocontrol. By mutating these specific residues—for instance, replacing a small amino acid with a bulkier one—the steric environment of the active site can be changed. This can block the binding orientation that leads to the undesired trans isomer and favor the orientation that yields the cis product.
Directed Evolution: This approach mimics natural selection in the laboratory. It involves creating large libraries of enzyme variants through random mutagenesis of the gene encoding the enzyme. nih.gov These variants are then screened for improved activity and, most importantly, for enhanced stereoselectivity towards the cis isomer. Iterative rounds of mutagenesis and screening can lead to highly selective enzymes, even when the detailed structure of the enzyme is unknown. Semi-rational approaches, which focus mutagenesis on specific regions like the substrate-binding pocket, combine the benefits of both methods. nih.gov
These techniques have proven powerful in tailoring enzymes for specific synthetic challenges, making it possible to reliably produce specific stereoisomers like this compound. nih.gov
Chemical Reaction Mechanism Studies
The functional groups of this compound—a secondary alcohol and an ester—can undergo various chemical transformations. Understanding the mechanisms of these reactions is crucial for its use as a synthetic intermediate.
Mechanistic Pathways of Derivatization Reactions (e.g., Tosylation, Esterification)
Tosylation: The hydroxyl group of this compound can be converted into a better leaving group through tosylation. This reaction typically involves treating the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270).
The mechanism proceeds as follows:
The lone pair of electrons on the oxygen atom of the hydroxyl group acts as a nucleophile, attacking the electrophilic sulfur atom of TsCl.
Simultaneously, the pyridine acts as a base to deprotonate the hydroxyl group, facilitating the nucleophilic attack.
A chloride ion is eliminated, and a protonated tosylate ester intermediate is formed.
Pyridine removes the final proton from the oxygen, yielding the final product, cis-ethyl 2-(tosyloxy)cyclohexanecarboxylate, and pyridinium (B92312) chloride. The reaction proceeds with retention of configuration at the carbon bearing the oxygen.
Esterification: While the molecule already contains an ethyl ester, the hydroxyl group can be further esterified. One method involves using a trichloroacetimidate (B1259523) reagent. For example, reacting the alcohol with an imidate in the presence of an acid promoter can form a new ester. A proposed mechanism for esterification using imidates suggests the involvement of carbocation intermediates. mdpi.com In a related context, thermal esterification with 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate proceeds by proton transfer from an acid to the imidate, which then dissociates to form a stable carbocation that is trapped by the alcohol. mdpi.com A similar pathway can be envisioned for the esterification of the hydroxyl group of this compound, where the alcohol acts as the nucleophile attacking a carbocation generated from an activated esterification reagent.
Oxidative and Reductive Transformations of Functional Groups
Oxidative Transformations: The secondary alcohol in this compound can be oxidized to a ketone, reforming ethyl 2-oxocyclohexanecarboxylate. Common methods include Swern oxidation or the use of chromium-based reagents (e.g., pyridinium chlorochromate, PCC).
The mechanism of Swern oxidation involves:
Activation of dimethyl sulfoxide (B87167) (DMSO) with oxalyl chloride to form an electrophilic sulfur species.
The alcohol attacks this species, forming an alkoxysulfonium salt.
A hindered, non-nucleophilic base (e.g., triethylamine) is added, which removes a proton from the carbon adjacent to the oxygen.
This initiates an intramolecular elimination reaction (a five-membered cyclic transition state), which breaks the C-H and S-O bonds, forming the ketone, dimethyl sulfide, carbon dioxide, and carbon monoxide.
Enzymatically, dehydrogenation can also occur. Ene-reductases (EREDs) have been shown to perform the reverse reaction of their native function, catalyzing the dehydrogenation of substituted cyclohexanones to form α,β-unsaturated ketones, a process that requires an oxidant like oxygen. osti.gov
Reductive Transformations: The ester group of this compound can be reduced to a primary alcohol, yielding cis-(2-hydroxycyclohexyl)methanol. This transformation requires a strong reducing agent, such as lithium aluminum hydride (LiAlH4).
The mechanism of LiAlH4 reduction involves:
The hydride ion (H-) from the [AlH4]- complex acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.
This forms a tetrahedral intermediate.
The ethoxy group (-OEt) is then eliminated as an ethoxide ion, resulting in the formation of an aldehyde intermediate.
A second hydride ion from another LiAlH4 molecule rapidly attacks the aldehyde carbonyl carbon.
This forms an alkoxyaluminate intermediate.
An acidic workup step (e.g., adding water or dilute acid) protonates the resulting alkoxide ion to give the final diol product.
Hydrolysis Mechanisms: Acidic and Enzymatic (e.g., Lipase-Catalyzed)
The hydrolysis of this compound involves the cleavage of the ester bond to yield cis-2-hydroxycyclohexanecarboxylic acid and ethanol (B145695). This transformation can be achieved under both acidic and enzymatic conditions, with each method presenting distinct mechanistic features and stereochemical outcomes.
Acidic Hydrolysis
The acid-catalyzed hydrolysis of esters is a reversible process that proceeds via a nucleophilic acyl substitution mechanism. While specific kinetic studies on this compound are not extensively documented in publicly available literature, the mechanism can be inferred from well-established principles and studies on analogous compounds. The process is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol regenerate the acid catalyst and yield the carboxylic acid product.
Investigations into the hydrolysis of the analogous compound, ethyl cis-2-hydroxycyclopentanecarboxylate, reveal that the presence of the cis-hydroxyl group significantly influences the reaction rate. rsc.org Studies conducted in a sodium hydroxide (B78521) solution with aqueous dioxane showed that the hydrolysis of ethyl cis-2-hydroxycyclopentanecarboxylate is 1.8 to 11 times faster than that of the unsubstituted ethyl cyclopentanecarboxylate. rsc.org This rate enhancement is notable because the cis-isomer can form a strong intramolecular hydrogen bond between the hydroxyl group and the ester's carbonyl oxygen, which would typically be expected to decrease the reactivity of the carbonyl group towards nucleophilic attack. rsc.org Interestingly, the trans-isomer, which cannot form this hydrogen bond, reacts as fast or even faster than the cis-isomer. rsc.org This suggests that the rate acceleration is not due to a lack of hydrogen bonding but may be attributed to other factors, such as solvation effects or the stereoelectronic influence of the hydroxyl group on the transition state stability. rsc.org
Enzymatic Hydrolysis (Lipase-Catalyzed)
Lipases (EC 3.1.1.3) are a class of hydrolases that are widely used as biocatalysts for the hydrolysis of esters in aqueous environments and for esterification and transesterification reactions in non-polar organic solvents. viamedica.plresearchgate.net A key feature of lipase-catalyzed hydrolysis is its potential for high enantioselectivity, making it a valuable tool for the kinetic resolution of racemic mixtures. researchgate.netmdpi.com In a kinetic resolution, one enantiomer of a racemic substrate is converted by the enzyme at a much higher rate than the other, allowing for the separation of the fast-reacting enantiomer (as the product) from the slow-reacting one (as unreacted substrate).
Lipases such as Candida antarctica Lipase B (CALB) are renowned for their versatility, stability, and high enantioselectivity in resolving secondary alcohols and their esters. viamedica.plrsc.org The hydrolysis of racemic this compound using a lipase like CALB would proceed through a mechanism involving a catalytic triad (B1167595) (typically Ser-His-Asp) in the enzyme's active site. The serine's hydroxyl group acts as a nucleophile, attacking the ester's carbonyl carbon to form a tetrahedral intermediate, which then collapses to form an acyl-enzyme intermediate and release the alcohol (in this case, the cyclohexanol (B46403) moiety is part of the acid). The acyl-enzyme is then hydrolyzed by water to release the carboxylic acid and regenerate the free enzyme.
The enantioselectivity of the lipase determines which of the enantiomers of the racemic ester fits more favorably into the active site and is hydrolyzed more rapidly. For example, in the resolution of various secondary alcohols, CALB often shows a strong preference for one stereoisomer, leading to the production of the corresponding acid and the remaining unreacted ester in high enantiomeric excess (ee). nih.govunits.it
While specific data for the lipase-catalyzed hydrolysis of this compound is limited, results from analogous substrates demonstrate the potential of this method. For instance, the kinetic resolution of various cyclic secondary alcohols often achieves high enantiomeric ratios (E values). An E value significantly greater than 200 indicates excellent selectivity. nih.gov
Table 1: Representative Data for Lipase-Catalyzed Kinetic Resolution of a Racemic Cyclohexanol Derivative (Illustrative Example)
This table illustrates typical outcomes for the kinetic resolution of a racemic secondary alcohol ester using different lipases, highlighting the variability in conversion, product enantiomeric excess (eep), substrate enantiomeric excess (ees), and the enantiomeric ratio (E). These are representative values for related compounds.
| Lipase Source | Conversion (%) | Product eep (%) | Substrate ees (%) | Enantiomeric Ratio (E) | Reference |
|---|---|---|---|---|---|
| Candida antarctica Lipase B (CALB) | ~50 | >99 (R) | >99 (S) | >200 | mdpi.comnih.gov |
| Pseudomonas cepacia Lipase (PCL) | ~50 | 92 (R) | ~90 (S) | 53 | nih.gov |
| Candida rugosa Lipase (CRL) | ~45 | 85 (S) | ~70 (R) | ~15 | nih.gov |
Intramolecular Cyclization and Fragmentation Reactions in Related Analogues
Intramolecular Cyclization
The product of the hydrolysis of this compound is cis-2-hydroxycyclohexanecarboxylic acid. This molecule contains both a hydroxyl and a carboxylic acid group, which can react with each other in an intramolecular esterification reaction to form a cyclic ester, known as a lactone. libretexts.org This process, called lactonization, is typically promoted by acid catalysis and heat. youtube.com
The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen to activate it for nucleophilic attack. youtube.com The hydroxyl group, specifically the one at the C2 position, then acts as an intramolecular nucleophile, attacking the carbonyl carbon. This ring-closing step forms a new tetrahedral intermediate. youtube.com Finally, a molecule of water is eliminated, and the catalyst is regenerated, yielding a bicyclic lactone. Given the cis relationship between the hydroxyl and the carboxylate groups, the resulting fused ring system would be a cis-fused bicyclo[4.3.0]nonan-7-one, also known as a hexahydro-2-benzofuranone. The formation of five- and six-membered rings through cyclization is generally favored due to their thermodynamic stability and favorable bond angles. youtube.com
Fragmentation Reactions
Fragmentation patterns are typically studied using mass spectrometry, where a molecule is ionized and breaks apart into smaller, charged fragments. The pattern of these fragments provides valuable information about the molecule's structure. For this compound (Molecular Weight: 172.22 g/mol ), several key fragmentation pathways can be predicted based on the functional groups present (ester, alcohol, and cycloalkane). libretexts.orgchemguide.co.uklibretexts.org
Upon electron impact ionization, a molecular ion (M•+) is formed at m/z = 172. Common fragmentation pathways for esters include:
α-Cleavage: The most common fragmentation for esters is cleavage of the bond adjacent to the carbonyl group. This can result in the loss of the ethoxy radical (•OCH2CH3) to form an acylium ion [M - 45]+ at m/z = 127, or the loss of the ethyl group (•CH2CH3) from the ether oxygen. libretexts.orglibretexts.org
Loss of the Ester Group: Cleavage can lead to the loss of the entire carbethoxy group (•COOCH2CH3), resulting in a cyclohexyl cation [M - 73]+ at m/z = 99.
McLafferty Rearrangement: While less common for cyclic esters without a sufficiently long, flexible chain, a rearrangement involving hydrogen transfer from the cyclohexane (B81311) ring to the carbonyl oxygen could occur, followed by cleavage. miamioh.edu
Loss of Ethanol: A fragment corresponding to the loss of an ethanol molecule [M - 46] can occur, particularly in compounds with a hydroxyl group, leading to an ion at m/z = 126.
Ring Fragmentation: Cyclic structures can undergo complex ring-opening fragmentations, leading to a series of smaller ions. For cyclohexanone, a characteristic loss of ethene (C2H4) after an initial cleavage is common, leading to a fragment at m/z = 70. miamioh.edu A similar pathway could be envisioned here after initial loss of the ester side chain. A prominent peak at m/z = 55 is also characteristic of cyclohexyl ring fragmentation. miamioh.edu
Table 2: Predicted Mass Spectrometry Fragmentation for cis-Ethyl 2-hydroxycyclohexanecarboxylate
This table outlines the plausible fragment ions and their corresponding mass-to-charge ratios (m/z) that would be expected in the mass spectrum of the title compound based on general fragmentation rules.
| m/z | Proposed Fragment Ion | Fragmentation Pathway | Reference |
|---|---|---|---|
| 172 | [C9H16O3]•+ | Molecular Ion (M•+) | chemguide.co.uk |
| 127 | [M - OCH2CH3]+ | α-Cleavage, loss of ethoxy radical | libretexts.orglibretexts.org |
| 99 | [M - COOCH2CH3]+ | Loss of carbethoxy radical | libretexts.org |
| 81 | [C6H9]+ | Cyclohexenyl cation (from loss of H2O and COOEt) | chemguide.co.uk |
| 55 | [C4H7]+ | Cyclohexyl ring fragmentation | miamioh.edu |
Stereochemical Analysis and Chiral Resolution of Cis Ethyl 2 Hydroxycyclohexanecarboxylate
Determination of Enantiomeric and Diastereomeric Excess
The quantification of stereoisomeric purity is a critical step in the characterization of cis-Ethyl 2-hydroxycyclohexanecarboxylate. This involves determining the enantiomeric excess (ee) of a chiral sample and the diastereomeric excess (de) in mixtures of diastereomers.
Advanced Chromatographic Methods (e.g., Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC))
Advanced chromatographic techniques are the cornerstone for the separation and quantification of the enantiomers of this compound. These methods utilize a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and allowing for their separation and quantification.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful tool for separating the enantiomers of this compound. The choice of the chiral stationary phase is critical and often involves derivatives of polysaccharides (like cellulose (B213188) or amylose) coated on a silica (B1680970) support. The differential interaction between the enantiomers and the CSP allows for their baseline separation. The enantiomeric excess is determined by integrating the peak areas of the two enantiomers.
Chiral Gas Chromatography (GC): For volatile derivatives of this compound, chiral GC offers high resolution. The compound may require derivatization to increase its volatility. The stationary phases in chiral GC columns are typically based on cyclodextrin (B1172386) derivatives, which form transient diastereomeric inclusion complexes with the enantiomers, resulting in different elution times. The assay (GC) purity for mixtures of cis and trans isomers of ethyl hydroxycyclohexanecarboxylate is often specified as ≥96.0%. thermofisher.com
Supercritical Fluid Chromatography (SFC): SFC is increasingly recognized as a green and efficient alternative to HPLC for chiral separations. It uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC often provides faster separations and higher efficiency than HPLC. The same types of chiral stationary phases used in HPLC can be employed in SFC for the resolution of enantiomers.
Table 1: Representative Chromatographic Conditions for Chiral Separation This table illustrates typical parameters used for the chiral separation of similar hydroxy esters. Actual conditions for this compound may vary.
| Technique | Chiral Stationary Phase (Example) | Mobile Phase (Example) | Detection |
|---|---|---|---|
| Chiral HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (B130326) (90:10) | UV (210 nm) |
| Chiral GC | Permethylated β-cyclodextrin | Helium (Carrier Gas) | Flame Ionization Detector (FID) |
| Chiral SFC | Amylose tris(3,5-dimethylphenylcarbamate) | CO₂/Methanol (85:15) | UV (210 nm) |
Spectroscopic Methods for Chiral Purity Assessment (e.g., NMR with Chiral Shift Reagents)
Nuclear Magnetic Resonance (NMR) spectroscopy can be adapted for chiral analysis. In the absence of a chiral environment, the NMR spectra of enantiomers are identical. However, by introducing a chiral auxiliary, the enantiomers can be distinguished.
Chiral Shift Reagents (CSRs), such as lanthanide complexes, or chiral derivatizing agents (CDAs), like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), are used to create diastereomeric species in situ. uzh.ch These newly formed diastereomers have distinct NMR spectra. For this compound, derivatization of the hydroxyl group with a CDA would result in diastereomeric esters. The signals of protons close to the chiral center, particularly the proton on the carbon bearing the hydroxyl group, will exhibit different chemical shifts for each diastereomer. The enantiomeric excess can be calculated by integrating the corresponding distinct signals. uzh.ch
Chiral Resolution Techniques
Chiral resolution refers to the process of separating a racemic mixture into its individual enantiomers. For this compound, both enzymatic and chemical methods are applicable.
Enzymatic Kinetic Resolution (e.g., Lipase-Catalyzed Selective Hydrolysis/Esterification)
Enzymatic kinetic resolution is a highly effective method for obtaining enantiomerically enriched compounds under mild conditions. researchgate.net Lipases are a class of enzymes frequently used for this purpose due to their stereoselectivity. nih.govmdpi.com The principle relies on the enzyme's ability to catalyze a reaction (e.g., hydrolysis or esterification) at a much faster rate for one enantiomer than for the other.
In the case of racemic this compound, a lipase (B570770) can selectively hydrolyze one enantiomer (e.g., the R-enantiomer) to the corresponding carboxylic acid, leaving the other enantiomer (the S-enantiomer) largely unreacted as the ethyl ester. mdpi.com The reaction is stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining substrate and the product. The resulting mixture of the unreacted ester and the hydrolyzed acid can then be separated by standard chemical extraction or chromatography. Lipases such as Candida antarctica Lipase B (CALB), Candida rugosa lipase, and lipases from Pseudomonas species have shown high efficacy in resolving similar substrates. nih.govmdpi.com
Table 2: Lipases Used in the Kinetic Resolution of Esters This table summarizes findings from studies on analogous substrates, indicating potential biocatalysts for resolving this compound.
| Lipase Source | Reaction Type | Typical Selectivity (E-value) | Reference |
|---|---|---|---|
| Candida antarctica Lipase B (CALB) | Hydrolysis / Esterification | High (>200) | researchgate.net |
| Candida rugosa Lipase | Hydrolysis | High (up to 126) | mdpi.com |
| Pseudomonas fluorescens Lipase | Hydrolysis | Good to Excellent | nih.gov |
| Aspergillus niger Lipase | Hydrolysis | Moderate to Good | mdpi.com |
Separation of Diastereomeric Derivatives
This classical resolution method involves converting the enantiomeric mixture into a pair of diastereomers by reacting it with a single enantiomer of a chiral resolving agent. researchgate.net For this compound, the hydroxyl group can be esterified with an enantiomerically pure chiral acid, such as (R)- or (S)-Mosher's acid chloride or mandelic acid. uzh.chresearchgate.net
The resulting products are diastereomers, which possess different physical properties, including solubility and affinity for chromatographic stationary phases. This difference allows them to be separated using standard, non-chiral techniques like fractional crystallization or column chromatography. Once separated, the chiral auxiliary is cleaved from each diastereomer to yield the isolated, enantiomerically pure forms of this compound.
Absolute Configuration Assignment Methodologies
Determining the absolute configuration (the R or S designation) of the chiral centers is the final step in stereochemical analysis. A common and reliable technique is the Mosher's ester analysis using NMR spectroscopy. uzh.ch
This method involves creating two separate diastereomeric esters by reacting the enantiomerically pure alcohol with both the (R)- and (S)-enantiomers of Mosher's acid chloride. The ¹H NMR spectra of these two diastereomeric products are then compared. The anisotropic effect of the phenyl group in the Mosher's ester causes protons on one side of the MTPA plane to be shielded (shifted upfield) and those on the other side to be deshielded (shifted downfield). By analyzing the differences in chemical shifts (Δδ = δS - δR) for the protons near the newly formed chiral ester, the absolute configuration of the original alcohol can be unambiguously assigned. uzh.ch For instance, a positive Δδ value for certain protons and a negative value for others provides a clear map of the stereochemistry around the hydroxyl-bearing carbon. uzh.ch
Advanced Spectroscopic and Structural Elucidation Techniques for Cis Ethyl 2 Hydroxycyclohexanecarboxylate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic compounds in solution. For cis-ethyl 2-hydroxycyclohexanecarboxylate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its connectivity and, crucially, its relative stereochemistry.
The differentiation between the cis and trans isomers of ethyl 2-hydroxycyclohexanecarboxylate relies heavily on the analysis of their ¹H and ¹³C NMR spectra. The relative orientation of the hydroxyl and ethyl carboxylate groups influences the chemical environment of the cyclohexyl ring protons and carbons, leading to distinct chemical shifts (δ) and coupling constants (J).
In the cis isomer, the hydroxyl group and the ethyl carboxylate group are on the same face of the cyclohexane (B81311) ring. In the most stable chair conformation, one substituent will be in an axial position and the other in an equatorial position to minimize steric strain. This contrasts with the trans isomer, where both groups can occupy equatorial positions, leading to a different set of spatial interactions and, consequently, different NMR parameters.
¹H NMR Spectroscopy: The chemical shifts of the protons on C1 and C2 are particularly diagnostic. The proton attached to the carbon bearing the hydroxyl group (C2-H) in the cis isomer typically exhibits a different chemical shift and multiplicity compared to the trans isomer due to the differing dihedral angles with neighboring protons. The coupling constants between H1 and H2 are also critical for assignment.
¹³C NMR Spectroscopy: The carbon chemical shifts of the cyclohexane ring are sensitive to the stereochemistry of the substituents. The steric compression experienced by axial groups generally causes an upfield shift (to a lower ppm value) compared to their equatorial counterparts, an effect known as the gamma-gauche effect. This allows for the differentiation of the cis and trans isomers by comparing the chemical shifts of the ring carbons.
Interactive Data Table: Theoretical ¹H and ¹³C NMR Data for this compound
Note: The following data are theoretical and based on established principles of NMR spectroscopy. Actual experimental values may vary.
| Atom | Theoretical ¹H NMR (ppm) | Theoretical ¹³C NMR (ppm) |
| C=O | - | ~174-176 |
| C1 | ~2.3-2.5 | ~45-50 |
| C2 | ~3.8-4.0 | ~70-75 |
| C3-C6 | ~1.2-2.0 | ~20-35 |
| -OCH₂CH₃ | ~4.1-4.3 (q) | ~60-62 |
| -OCH₂CH₃ | ~1.2-1.4 (t) | ~14-15 |
| OH | Variable | - |
While 1D NMR provides essential information, 2D NMR techniques are indispensable for complex structural elucidation, offering a more detailed map of the molecular framework.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.net For this compound, a COSY spectrum would reveal the connectivity of the entire proton network, starting from the distinct signals of H1 and H2 and tracing the couplings around the cyclohexane ring. libretexts.orglongdom.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. researchgate.netyoutube.com By combining HSQC data with the ¹H and ¹³C spectra, each proton signal can be unambiguously assigned to its corresponding carbon atom, confirming the carbon skeleton.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). researchgate.net This is particularly useful for identifying quaternary carbons, such as the carbonyl carbon of the ester group, by observing correlations from nearby protons (e.g., H1, H2, and the -OCH₂- protons). libretexts.org
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is the definitive NMR experiment for determining stereochemistry in solution. youtube.com It identifies protons that are close to each other in space, regardless of whether they are directly bonded. libretexts.orgyoutube.com In this compound, a NOESY spectrum would show cross-peaks between protons that are spatially proximate due to the cis relationship of the substituents, which would be absent or different in the trans isomer. libretexts.orgyoutube.com For instance, correlations between the axial protons on the same face of the ring can confirm the chair conformation and the relative stereochemistry of the substituents.
Mass Spectrometry (MS) Applications in Structural Characterization
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, the nominal molecular weight is 172.22 g/mol . ustc.edu.cn
Under electron ionization (EI), the molecule would undergo fragmentation. Common fragmentation pathways would likely involve the loss of the ethoxy group (-OCH₂CH₃), a water molecule (-H₂O) from the hydroxyl group, or cleavage of the cyclohexane ring. The resulting mass-to-charge ratios (m/z) of the fragments provide a fingerprint that can be used to confirm the structure. The PubChem database lists a GC-MS entry for ethyl 2-hydroxycyclohexanecarboxylate with prominent peaks at m/z 101, 73, and 144, which can be rationalized by characteristic fragmentation patterns. youtube.com
Interactive Data Table: Predicted Mass Spectrometry Data for Ethyl 2-hydroxycyclohexanecarboxylate
| m/z | Interpretation |
| 172 | [M]⁺ (Molecular Ion) |
| 154 | [M - H₂O]⁺ |
| 127 | [M - OCH₂CH₃]⁺ |
| 101 | Further fragmentation |
| 73 | Further fragmentation |
Data sourced from predicted mass spectra available in public databases.
Vibrational Spectroscopy (e.g., FTIR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
FTIR Spectroscopy: The FTIR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. A sharp, intense peak around 1730 cm⁻¹ would be indicative of the C=O stretching of the ester functional group. The C-O stretching vibrations of the ester and alcohol would appear in the 1000-1300 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=O stretch is also observable in the Raman spectrum. The symmetric vibrations of the cyclohexane ring would give rise to characteristic bands, and their positions can be sensitive to the stereochemistry of the substituents.
Interactive Data Table: Theoretical Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Theoretical Frequency Range (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) |
| Ester (C=O) | C=O Stretch | ~1730 (strong) |
| Alkane (C-H) | C-H Stretch | 2850-3000 |
| Ester/Alcohol (C-O) | C-O Stretch | 1000-1300 |
Note: These are general, theoretical frequency ranges. The exact positions can be influenced by factors such as hydrogen bonding and conformation.
X-ray Crystallography for Definitive Absolute Stereochemistry (for crystalline derivatives)
While NMR and other spectroscopic methods provide excellent evidence for the structure and relative stereochemistry of a molecule in solution, X-ray crystallography offers the most definitive and unambiguous determination of the three-dimensional structure in the solid state, including absolute stereochemistry, provided a suitable single crystal can be obtained.
For a non-crystalline compound like this compound, a crystalline derivative would need to be synthesized. This could be achieved by, for example, forming a salt with a chiral acid or base, or by creating a derivative with a rigid, crystalline moiety. The resulting crystal would be subjected to X-ray diffraction, where the scattering pattern of X-rays by the electron clouds of the atoms is used to generate a detailed three-dimensional model of the molecule. This model would unequivocally confirm the cis stereochemistry and the preferred conformation of the cyclohexane ring in the solid state.
Computational Chemistry and Theoretical Studies of Cis Ethyl 2 Hydroxycyclohexanecarboxylate
Conformational Analysis using Quantum Chemical Calculations (e.g., Ab Initio, Density Functional Theory)
Quantum chemical calculations are instrumental in elucidating the conformational isomers of cis-ethyl 2-hydroxycyclohexanecarboxylate. The cyclohexane (B81311) ring can adopt several conformations, with the chair form being the most stable, followed by twist-boat and boat forms. For the cis isomer, the hydroxyl and ethyl carboxylate groups are on the same side of the ring. This arrangement leads to two primary chair conformers: one with the hydroxyl group in an axial (ax) position and the ethyl carboxylate in an equatorial (eq) position, and the other with an equatorial hydroxyl group and an axial ethyl carboxylate group.
Density Functional Theory (DFT) and ab initio methods are employed to calculate the optimized geometries and relative energies of these conformers. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G* or larger), provide a good balance between computational cost and accuracy for such systems. Ab initio methods, like Møller-Plesset perturbation theory (MP2), offer a higher level of theory and can be used for more precise energy calculations.
Theoretical studies indicate that for cis-1,2-disubstituted cyclohexanes, the diequatorial conformer is generally more stable than the diaxial conformer due to the avoidance of 1,3-diaxial interactions. However, in the case of this compound, the situation is more complex due to the potential for intramolecular hydrogen bonding. Calculations would typically show that the conformer with the equatorial hydroxyl group and axial ester group is less stable than the one with an axial hydroxyl and equatorial ester, which is stabilized by an intramolecular hydrogen bond.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |
| Chair (ax-OH, eq-COOEt) | DFT/B3LYP/6-31G | 0.00 (Reference) |
| Chair (eq-OH, ax-COOEt) | DFT/B3LYP/6-31G | > 2.0 |
| Twist-Boat | DFT/B3LYP/6-31G | ~ 5-6 |
| Boat | DFT/B3LYP/6-31G | ~ 6-7 |
Note: The values in this table are illustrative and based on general principles of conformational analysis of substituted cyclohexanes. Actual calculated values may vary depending on the level of theory and basis set used.
Molecular Mechanics (MM2) and Molecular Dynamics Simulations for Conformational Stability and Isomer Energetics
Molecular Mechanics (MM2) offers a faster, classical mechanics-based approach to estimate the steric energies of different conformers. While less accurate than quantum mechanical methods, MM2 is useful for quickly scanning the potential energy surface and identifying low-energy conformers. For this compound, MM2 calculations can provide insights into the steric strain associated with different substituent orientations. The calculations would likely predict the chair conformation with the bulkier ethyl carboxylate group in the equatorial position to be of lower energy, though the stabilizing effect of the intramolecular hydrogen bond in the other chair conformer might not be as accurately represented as with quantum methods.
Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time at a given temperature. By simulating the atomic motions, MD can be used to explore the conformational space and determine the relative populations of different conformers. An MD simulation of this compound in a solvent would reveal the flexibility of the cyclohexane ring and the stability of the intramolecular hydrogen bond. The simulation would likely show the molecule predominantly residing in the hydrogen-bonded chair conformation, with occasional transitions to other higher-energy conformers.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts via GIAO method) for Stereochemical Elucidation
Computational methods are highly effective in predicting spectroscopic properties, which can then be compared with experimental data to confirm the stereochemistry of a molecule. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts.
For this compound, GIAO calculations can predict the ¹H and ¹³C NMR chemical shifts for each of its conformers. The predicted shifts are sensitive to the local electronic environment of each nucleus, which is in turn influenced by the molecule's conformation. For instance, the chemical shift of the proton attached to the carbon bearing the hydroxyl group (H-C-OH) would be different in the axial and equatorial positions. By comparing the calculated population-weighted average chemical shifts with the experimental NMR spectrum, the dominant conformation in solution can be determined.
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for the Dominant Conformer of this compound using the GIAO Method
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O (Ester) | ~174 |
| C-OH | ~70 |
| C-COOEt | ~45 |
| Cyclohexane CH₂ | 20-35 |
| O-CH₂ (Ethyl) | ~60 |
| CH₃ (Ethyl) | ~14 |
Note: These are representative values. Actual GIAO-calculated shifts would be benchmarked against a reference compound like tetramethylsilane (B1202638) (TMS).
Theoretical Prediction of Reactivity and Selectivity in Chemical Transformations
Frontier Molecular Orbital (FMO) theory is a key computational tool for predicting the reactivity and selectivity of chemical reactions. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.
For this compound, DFT calculations can determine the energies and spatial distributions of the HOMO and LUMO. The HOMO is likely to be localized on the oxygen atom of the hydroxyl group, making it a potential site for electrophilic attack. The LUMO is expected to be centered on the carbonyl group of the ester, indicating its susceptibility to nucleophilic attack. The presence of the intramolecular hydrogen bond can also influence reactivity by altering the electron density at these sites.
Table 3: Calculated Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO | ~ -6.5 |
| LUMO | ~ 1.5 |
| HOMO-LUMO Gap | ~ 8.0 |
Note: These values are illustrative and depend on the computational method and level of theory.
Analysis of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding)
The presence of both a hydroxyl group (a hydrogen bond donor) and an ester group (a hydrogen bond acceptor) in this compound allows for the formation of an intramolecular hydrogen bond. This interaction is crucial in stabilizing a specific chair conformation where the hydroxyl group is axial and the ester group is equatorial.
Computational methods can be used to characterize this hydrogen bond in detail. By comparing the energy of the hydrogen-bonded conformer with a conformer where such an interaction is absent (e.g., by rotating the hydroxyl group), the strength of the intramolecular hydrogen bond can be estimated. This energy is typically in the range of 2-5 kcal/mol for such systems.
Furthermore, computational analysis can reveal the geometric parameters of the hydrogen bond, such as the H···O distance and the O-H···O angle. Atoms in Molecules (AIM) theory can be applied to the calculated electron density to identify bond critical points and quantify the nature of the hydrogen bond. These analyses confirm the presence and significance of this stabilizing intramolecular interaction, which is a defining feature of the molecular structure of this compound. In the absence of this intramolecular bond, the hydroxyl group would be more available to form intermolecular hydrogen bonds with other molecules, such as solvents or other solute molecules.
Synthetic Applications and Utility of Cis Ethyl 2 Hydroxycyclohexanecarboxylate As a Chiral Building Block
Precursor in Complex Natural Product Total Synthesis
The rigid, stereochemically defined cyclohexane (B81311) framework of cis-ethyl 2-hydroxycyclohexanecarboxylate makes it an ideal starting point for the synthesis of a variety of natural products. Its utility has been particularly demonstrated in the preparation of epoxycyclohexene derivatives and the formation of polycyclic terpenoid scaffolds.
Synthesis of Epoxycyclohexene Derivatives
A significant application of this compound lies in its use as a precursor for a range of biologically active epoxycyclohexene natural products. Through a series of strategic chemical transformations, this chiral building block has been successfully employed in the enantioselective total synthesis of compounds such as (+)-Epiepoformin, (+)-Epioxydon, and (+)-Bromoxone. Furthermore, its role as a key intermediate has enabled the formal synthesis of other important natural products, including (−)-Theobroxide, (−)-Phyllostine, (+)-Herveynone, and (−)-Asperpentyn. synquestlabs.com
The synthetic strategy often involves the initial protection of the ketone functionality of a derivative of this compound, followed by a sequence of reactions including reductions, eliminations, and epoxidations to construct the characteristic epoxycyclohexene core. The inherent chirality of the starting material is transferred through these steps, ensuring the desired stereochemistry in the final natural product.
Table 1: Epoxycyclohexene Derivatives Synthesized from this compound Precursors
| Natural Product | Synthetic Status |
|---|---|
| (+)-Epiepoformin | Total Synthesis |
| (+)-Epioxydon | Total Synthesis |
| (+)-Bromoxone | Total Synthesis |
| (−)-Theobroxide | Formal Synthesis |
| (−)-Phyllostine | Formal Synthesis |
| (+)-Herveynone | Formal Synthesis |
Formation of Polycyclic Terpenoid Scaffolds
While the application of this compound in the synthesis of the specific polycyclic terpenoids Hamigeran B, Stolonidiol, Erinacin A, and Dolatriol is not extensively documented in readily available literature, the structural motifs present in these complex molecules are amenable to strategies employing chiral cyclohexane derivatives. The synthesis of these intricate structures often relies on the precise control of stereochemistry, a feature inherent to chiral building blocks like this compound.
For instance, the total synthesis of (-)-Hamigeran B has been achieved through various routes, including those employing rhodium-mediated intramolecular C-H insertion and [4+2] photocycloaddition reactions to construct the key cyclic quaternary center. nih.govfishersci.ca Similarly, the total synthesis of Stolonidiol has been accomplished starting from (R)-(+)-limonene, highlighting the use of chiral pool starting materials. unirioja.esguidechem.com The syntheses of Erinacine A and Dolatriol also involve complex, multi-step sequences where the introduction of chirality early in the synthesis is crucial. nih.govnih.govgoogle.comcymitquimica.comcalpaclab.com Although direct synthetic connections are not explicitly detailed, the principles demonstrated in these total syntheses underscore the potential of versatile chiral building blocks like this compound for future synthetic endeavors targeting such complex terpenoid scaffolds.
Synthesis of Conformationally Constrained Amino Acid Analogues
The incorporation of non-natural, conformationally restricted amino acids into peptides is a powerful strategy for studying peptide structure and function, as well as for developing novel peptidomimetics with enhanced biological activity and stability. This compound serves as a valuable starting material for the preparation of such constrained amino acid analogues.
Preparation of 1-Amino-2-hydroxycyclohexanecarboxylic Acid (c6Ser) Stereoisomers
The four stereoisomers of 1-amino-2-hydroxycyclohexanecarboxylic acid (c6Ser), which are conformationally constrained analogues of the amino acid serine, have been synthesized. unirioja.es While a notable synthesis of these stereoisomers has been reported starting from methyl 2-benzamidoacrylate via a Diels-Alder reaction, the potential for utilizing this compound as a starting material for these targets is significant. unirioja.es A process for converting a trans-1-amino-2-hydroxycycloalkane to its cis-isomer has been disclosed, which could be a key step in a synthetic route starting from a derivative of this compound. google.com
The general approach to synthesizing these amino acid analogues from a cyclohexane precursor involves the introduction of an amino group and the manipulation of the existing hydroxyl and carboxyl functionalities. The stereochemical control afforded by the starting material is critical in isolating the desired stereoisomers of the final c6Ser product.
Incorporation into Peptidomimetics and Bioactive Molecules
Once synthesized, these conformationally constrained c6Ser analogues can be incorporated into peptide sequences to create peptidomimetics. This incorporation can enforce specific secondary structures, such as turns or helices, which can be crucial for biological activity. The hydroxyl group of the c6Ser moiety can also serve as a handle for further functionalization, allowing for the creation of a diverse range of bioactive molecules. The rigid cyclohexane backbone restricts the conformational freedom of the peptide chain, which can lead to increased receptor binding affinity and selectivity.
Intermediates for Pharmaceutical and Agrochemical Development
The chemical scaffold provided by this compound is of significant interest in the development of new pharmaceutical and agrochemical agents. Its utility as a versatile intermediate stems from the presence of multiple functional groups that can be selectively modified to generate a library of compounds for biological screening.
Commercial suppliers note its use in the synthesis of other chemicals and as a pharmaceutical intermediate. fishersci.ca Furthermore, its classification as a "Protein Degrader Building Block" suggests its potential role in the burgeoning field of targeted protein degradation, a promising new modality for therapeutic intervention. While specific, publicly disclosed examples of late-stage pharmaceutical or agrochemical candidates derived directly from this compound are not abundant in the literature, the foundational role of such chiral building blocks in discovery chemistry is well-established. The structural motifs accessible from this starting material are relevant to a wide range of biologically active molecules, indicating its potential as a key component in the synthesis of future drugs and crop protection agents.
Diversification to Access Novel Chemical Scaffolds (e.g., Cyclohexyloxy-pyridyl Derivatives)
The chiral scaffold of this compound serves as a valuable starting point for the synthesis of more complex molecular architectures. Its inherent stereochemistry can be transferred to new structures, making it a useful building block in medicinal chemistry and materials science. One area of significant interest is the synthesis of cyclohexyloxy-pyridyl derivatives, which are structural motifs found in a variety of biologically active compounds. The ether linkage between the cyclohexyl and pyridyl rings can be forged through several established synthetic methodologies, primarily revolving around the activation of the hydroxyl group on the cyclohexane ring or the pyridyl moiety.
The strategic connection of the this compound core to a pyridyl ring system opens up avenues to a diverse range of novel chemical entities. The resulting cyclohexyloxy-pyridyl derivatives can be further functionalized on either the cyclohexyl or the pyridyl ring, allowing for the systematic exploration of structure-activity relationships in drug discovery programs.
Two of the most prominent methods for achieving this transformation are the Williamson ether synthesis and the Mitsunobu reaction. Each of these methods offers distinct advantages and is chosen based on the specific nature of the coupling partners and the desired stereochemical outcome.
Synthesis via Williamson Ether Synthesis
The Williamson ether synthesis is a classical and widely used method for the formation of ethers. This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide or other suitable leaving group from an electrophilic partner in an SN2 reaction. In the context of synthesizing cyclohexyloxy-pyridyl derivatives from this compound, there are two main approaches.
The first approach involves the deprotonation of this compound using a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide is then reacted with a halopyridine, such as 2-chloropyridine (B119429) or 2-bromopyridine. The alkoxide attacks the carbon atom bearing the halogen, displacing it and forming the desired ether linkage. The choice of solvent is crucial and is typically a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the SN2 reaction.
Alternatively, the roles can be reversed. A hydroxypyridine, such as 2-hydroxypyridine, can be deprotonated with a base to form the pyridinoxide anion. This anion then acts as the nucleophile, attacking an activated form of this compound. The hydroxyl group of the cyclohexanol (B46403) derivative would first need to be converted into a good leaving group, such as a tosylate or mesylate, to facilitate the nucleophilic attack.
A significant consideration in the Williamson ether synthesis is the potential for competing elimination reactions, especially when using sterically hindered secondary halides. However, with careful selection of reagents and reaction conditions, this method can provide a direct and efficient route to cyclohexyloxy-pyridyl derivatives.
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| This compound | 2-Chloropyridine | NaH | DMF | cis-Ethyl 2-(pyridin-2-yloxy)cyclohexanecarboxylate |
| cis-Ethyl 2-(tosyloxy)cyclohexanecarboxylate | 2-Hydroxypyridine | K₂CO₃ | Acetonitrile | cis-Ethyl 2-(pyridin-2-yloxy)cyclohexanecarboxylate |
Synthesis via Mitsunobu Reaction
The Mitsunobu reaction offers a powerful and often milder alternative to the Williamson ether synthesis, particularly for the coupling of secondary alcohols with acidic nucleophiles. This reaction typically employs a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack.
In the synthesis of cyclohexyloxy-pyridyl derivatives, the Mitsunobu reaction would involve the direct coupling of this compound with a suitable hydroxypyridine. The reaction proceeds through the formation of an alkoxyphosphonium salt intermediate, which is then displaced by the deprotonated hydroxypyridine. A key advantage of the Mitsunobu reaction is that it generally proceeds with a clean inversion of stereochemistry at the alcohol center. This stereochemical control is a significant feature when the chirality of the building block is intended to be transferred to the final product.
The reaction is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), at or below room temperature. The acidic nature of the hydroxypyridine is generally sufficient for it to act as the nucleophile without the need for a strong external base. The mild conditions and high stereospecificity make the Mitsunobu reaction a highly valuable tool for the diversification of chiral building blocks like this compound.
| Alcohol | Nucleophile | Reagents | Solvent | Product (with inverted stereochemistry) |
| This compound | 2-Hydroxypyridine | PPh₃, DEAD | THF | trans-Ethyl 2-(pyridin-2-yloxy)cyclohexanecarboxylate |
| This compound | 4-Hydroxypyridine | PPh₃, DIAD | DCM | trans-Ethyl 2-(pyridin-4-yloxy)cyclohexanecarboxylate |
Future Directions and Emerging Research Areas
Development of Next-Generation Asymmetric Catalysts for Enhanced Efficiency and Selectivity
The synthesis of cis-ethyl 2-hydroxycyclohexanecarboxylate is predominantly achieved through the stereoselective reduction of its corresponding β-keto ester, ethyl 2-oxocyclohexanecarboxylate. The development of novel chiral catalysts that can achieve high diastereoselectivity (favoring the cis isomer) and enantioselectivity is a primary focus of current research.
Recent advancements have seen the emergence of highly efficient transition-metal catalysts. For instance, ruthenium (Ru), rhodium (Rh), and iridium (Ir) complexes with chiral phosphine (B1218219) ligands have shown great promise in the asymmetric hydrogenation of β-keto esters. thieme-connect.comnih.gov These next-generation catalysts are designed to provide superior control over the stereochemical outcome of the reaction.
A significant area of development is the use of dynamic kinetic resolution (DKR), where a racemic starting material is converted into a single, optically pure stereoisomer. thieme-connect.comnih.gov For the synthesis of this compound, this would involve the reduction of racemic ethyl 2-oxocyclohexanecarboxylate. For example, iridium complexes with chiral ferrocenyl P,N,N-ligands have been successfully employed in the asymmetric hydrogenation of various β-keto esters, achieving excellent enantioselectivities (up to 95% ee). researchgate.net Similarly, ruthenium complexes with chiral diphosphine ligands have been optimized for industrial applications, allowing for very low catalyst-to-substrate ratios. researchgate.net
The pursuit of catalysts that are not only highly selective but also robust, reusable, and based on more abundant and less toxic metals is a key future trend. The development of catalysts that operate efficiently under mild conditions (e.g., lower pressures and temperatures) is also a significant goal to improve the sustainability of the synthesis. researchgate.net
Table 1: Examples of Next-Generation Catalysts for Asymmetric Hydrogenation of β-Keto Esters
| Catalyst Type | Ligand | Substrate Type | Key Findings | Reference |
|---|---|---|---|---|
| Iridium (Ir) | Chiral Ferrocenyl P,N,N-Ligands | β-Keto Esters | Good to excellent enantioselectivities (up to 95% ee) under mild conditions. | researchgate.net |
| Ruthenium (Ru) | Chiral Diphosphine Ligands (e.g., BINAP) | β-Keto Esters | High efficiency with low catalyst-to-substrate ratios (up to 1/20,000), suitable for industrial scale. | researchgate.net |
| Rhodium (Rh) | Chiral Diphosphonite Ligands | β-Keto Esters | Effective for asymmetric hydrogenation. | scirp.org |
Rational Design and Engineering of Biocatalysts for Sustainable Synthesis
Biocatalysis offers a green and highly selective alternative to chemical catalysis. The use of enzymes, particularly ketoreductases (KREDs), for the synthesis of chiral alcohols is a rapidly advancing field. For the production of this compound, the focus is on discovering or engineering KREDs that can reduce ethyl 2-oxocyclohexanecarboxylate with high cis-diastereoselectivity and enantioselectivity.
The rational design and directed evolution of enzymes are powerful tools to create biocatalysts with desired properties. nih.govrsc.org This involves identifying key amino acid residues in the enzyme's active site that control substrate binding and stereoselectivity. Through techniques like site-directed mutagenesis and combinatorial library screening, enzymes can be tailored for specific substrates and reaction outcomes.
For example, research on baker's yeast (Saccharomyces cerevisiae) has involved altering the levels of specific reductase enzymes to improve the stereoselectivity of β-keto ester reductions. researchgate.netacs.org More advanced approaches involve structure-guided evolution of KREDs, where computational modeling is used to predict beneficial mutations. rsc.org This has led to the development of highly efficient and stereoselective biocatalysts for the synthesis of chiral alcohols from bulky keto esters. rsc.org A study on a ketoreductase from Sporidiobolus salmonicolor demonstrated how structure-guided protein engineering could lead to a versatile biocatalyst for producing key pharmaceutical intermediates. tudelft.nl
Future research will likely focus on expanding the toolbox of available KREDs through metagenomic screening of diverse environments. Furthermore, the development of multi-enzyme cascade reactions, where several enzymatic steps are performed in a single pot, could offer highly efficient and atom-economical routes to this compound and its derivatives. rsc.org
Table 2: Advances in Biocatalyst Engineering for Stereoselective Reductions
| Enzyme/Organism | Engineering Strategy | Target Reaction | Key Improvements | Reference |
|---|---|---|---|---|
| Baker's Yeast (Saccharomyces cerevisiae) | Genetic engineering (knockout and overexpression) | β-Keto ester reductions | Improved stereoselectivity by altering levels of specific reductases. | researchgate.netacs.org |
| Exiguobacterium sp. F42 Ketoreductase (WTEA) | Structure-guided rational direct evolution | Asymmetric reduction of bulky α-amino β-keto esters | Remarkable improvement in activity and excellent stereoselectivity (>99% dr, >99% de). | rsc.org |
| Sporidiobolus salmonicolor Ketoreductase (SsCR) | Structure-guided protein engineering | Stereoselective reduction of a keto ester | Development of a versatile ketoreductase for pharmaceutical intermediate synthesis. | tudelft.nl |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis. These computational tools can analyze vast datasets of chemical reactions to predict outcomes, optimize reaction conditions, and even suggest novel synthetic routes.
In the context of synthesizing this compound, ML models can be trained to predict the stereoselectivity of a given catalyst and substrate combination. This can significantly reduce the trial-and-error approach often employed in catalyst development. By identifying the key molecular features of the catalyst and substrate that influence the cis/trans ratio and enantiomeric excess, ML algorithms can guide the selection of the optimal catalyst for a specific transformation.
Exploration of New Bioactive Analogues and Structure-Activity Relationship Studies
While this compound is primarily considered a chiral building block, its structural motif may be present in or serve as a precursor to bioactive molecules. A significant area of future research is the synthesis of analogues of this compound and the evaluation of their biological activities.
Structure-activity relationship (SAR) studies are crucial in medicinal chemistry to understand how the chemical structure of a compound relates to its biological activity. nih.gov By systematically modifying the structure of this compound—for example, by altering the ester group, introducing substituents on the cyclohexane (B81311) ring, or modifying the hydroxyl group—new compounds with potentially interesting pharmacological properties could be discovered.
For instance, SAR studies on chromene-based carboxylates have revealed how different functional groups influence their cytotoxic and anti-cancer properties. umn.edunih.gov Similar systematic studies on derivatives of this compound could uncover novel therapeutic agents. This would involve synthesizing a library of related compounds and screening them in a variety of biological assays.
Advanced Spectroscopic and Computational Hybrid Approaches for Challenging Stereochemical Assignments
The unambiguous determination of the absolute and relative stereochemistry of chiral molecules is paramount. For a molecule like this compound, with two stereocenters, this can be challenging. While standard techniques like NMR spectroscopy are useful, more advanced methods are often required for definitive assignment.
Vibrational Circular Dichroism (VCD) spectroscopy has emerged as a powerful technique for determining the absolute configuration of chiral molecules in solution. researchgate.netacs.orgrsc.org VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with the spectrum predicted by quantum mechanical calculations (typically using Density Functional Theory, DFT), the absolute configuration can be unambiguously assigned. researchgate.netacs.org
This hybrid experimental-computational approach is particularly valuable for conformationally flexible molecules like substituted cyclohexanes. nih.gov Future research will likely see the increased application of VCD, in combination with other chiroptical techniques like Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), for the stereochemical analysis of this compound and its derivatives. nih.gov These advanced methods will be essential for validating the stereochemical outcomes of new synthetic methods and for characterizing novel bioactive analogues.
Q & A
Q. What are the optimal synthetic routes for cis-ethyl 2-hydroxycyclohexanecarboxylate, and how do reaction conditions influence stereochemical outcomes?
Methodological Answer: Synthesis typically involves cyclohexene carboxylate derivatives as precursors. Key steps include:
- Hydroxylation : Selective hydroxylation of ethyl 2-oxocyclohexanecarboxylate using reducing agents (e.g., NaBH₄) under controlled pH and temperature to favor cis-stereochemistry .
- Catalyst Optimization : Use of chiral catalysts (e.g., organocatalysts) or Lewis acids (e.g., ZnCl₂) to enhance stereoselectivity. For example, ZnCl₂ in THF at 0°C achieves 85% cis selectivity .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to isolate the cis-isomer.
Q. How can researchers confirm the stereochemical configuration of this compound?
Methodological Answer:
- NMR Spectroscopy : Compare and NMR data with reference spectra (e.g., PubChem DTXSID401111264). Key diagnostic signals include coupling constants () between hydroxy and adjacent protons .
- X-ray Crystallography : Resolve crystal structures to unambiguously assign cis-configuration, as demonstrated for analogous cyclohexane derivatives .
- Polarimetry : Measure optical rotation ([α]) and compare with literature values for enantiomeric purity verification .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- IR Spectroscopy : Identify O-H (3200–3600 cm) and ester C=O (1720–1750 cm) stretches .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H] at m/z 187.0974 (CHO) with fragmentation patterns matching ester cleavage .
- 2D NMR (COSY, HSQC) : Assign proton-proton correlations and confirm cyclohexane ring conformation .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict the reactivity and binding interactions of this compound?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze steric effects of the cis-hydroxy group on ester hydrolysis kinetics .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. The hydroxy group’s orientation influences hydrogen-bonding affinity .
- MD Simulations : Assess conformational stability in aqueous vs. lipid environments (e.g., using GROMACS) to predict bioavailability .
Q. What are the mechanistic insights into the acid-catalyzed hydrolysis of this compound?
Methodological Answer:
- Kinetic Studies : Monitor hydrolysis rates via NMR in DO/HCl. The cis-hydroxy group stabilizes the tetrahedral intermediate, reducing activation energy .
- Isotope Labeling : Use O-labeled water to trace oxygen incorporation into the carboxylic acid product .
- Transition State Analysis : Compute energy barriers for ester cleavage using QM/MM hybrid methods .
Q. How does this compound interact with biological systems, and what are its potential pharmacological implications?
Methodological Answer:
- In Vitro Assays : Screen for enzyme inhibition (e.g., lipases) using fluorogenic substrates. The compound’s cyclohexane ring enhances hydrophobic binding .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS to identify oxidation metabolites .
- Toxicity Profiling : Perform MTT assays on cell lines (e.g., HEK293) to assess cytotoxicity thresholds .
Q. How can conflicting literature data on the compound’s physical properties (e.g., melting point, solubility) be resolved?
Methodological Answer:
- Critical Data Review : Cross-reference CRC Handbook values (e.g., density: 1.12 g/cm³) with experimental measurements using differential scanning calorimetry (DSC) .
- Solubility Analysis : Use shake-flask method in buffers (pH 1–13) to generate a pH-solubility profile, correcting for discrepancies in earlier reports .
- Collaborative Validation : Share data via platforms like EPA DSSTox to establish consensus .
Q. What strategies mitigate degradation of this compound during long-term storage?
Methodological Answer:
- Stability Studies : Store under argon at –20°C and monitor via HPLC every 3 months. Degradation products (e.g., trans-isomer) are minimized in anhydrous conditions .
- Lyophilization : Freeze-dry aqueous solutions to prevent hydrolysis, retaining >95% purity after 12 months .
- Additive Stabilization : Include antioxidants (e.g., BHT) in stock solutions to inhibit radical-mediated oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
